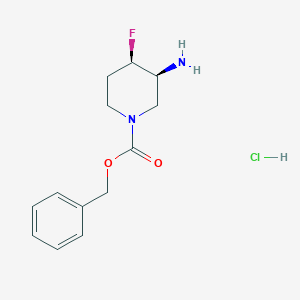

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride

Description

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride (molecular formula: C₁₃H₁₈ClFN₂O₂, molecular weight: 288.75 g/mol) is a fluorinated piperidine derivative with a stereospecific (3S,4R) configuration. The compound features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, an amino group at the 3-position, and a fluorine atom at the 4-position. Its hydrochloride salt enhances stability and solubility, making it a critical intermediate in pharmaceutical synthesis, particularly for kinase inhibitors or protease-targeted therapies .

Properties

Molecular Formula |

C13H18ClFN2O2 |

|---|---|

Molecular Weight |

288.74 g/mol |

IUPAC Name |

benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C13H17FN2O2.ClH/c14-11-6-7-16(8-12(11)15)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12H,6-9,15H2;1H/t11-,12+;/m1./s1 |

InChI Key |

RZHUCBOTPKCYGH-LYCTWNKOSA-N |

Isomeric SMILES |

C1CN(C[C@@H]([C@@H]1F)N)C(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

C1CN(CC(C1F)N)C(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Resolution of Racemic Precursors

A key approach to obtaining the (3S,4R) enantiomer involves the chemical resolution of racemic 1-Boc-3-fluoropiperidine-4-carboxylic acid derivatives . The process typically includes:

Step 1: Formation of diastereomeric esters

The racemic cis-1-Boc-3-fluoropiperidine-4-carboxylic acid is reacted with a chiral resolving agent such as (R)- or (S)-1-phenethyl alcohol in the presence of triphenylphosphine and diethyl azodicarboxylate (Mitsunobu reaction conditions) at temperatures ranging from -20 °C to 90 °C. This generates a mixture of diastereomeric esters that can be separated chromatographically.Step 2: Separation of diastereomers

The diastereomeric esters are separated by silica gel chromatography using n-hexane/ethyl acetate as the mobile phase, yielding individual stereoisomers with high enantiomeric excess (>95%).Step 3: Hydrogenolysis to remove protecting groups

The isolated esters undergo catalytic hydrogenation (Pd/C, 1 atm H2, 12 hours) in ethyl acetate to remove the phenethyl ester and Boc protecting groups, affording the desired 1-Boc-(3S,4R)-3-fluoropiperidine-4-carboxylic acid or its corresponding amine salt with high yield (around 90%) and enantiomeric purity.

| Step | Reagents/Conditions | Outcome | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 1 | Racemic acid + (R)-phenethyl alcohol, PPh3, DIAD, -20 to 90 °C | Diastereomeric esters mixture | - | - |

| 2 | Silica gel chromatography (n-hexane/ethyl acetate) | Separation of diastereomers | ~45 | >95 |

| 3 | Pd/C, H2 (1 atm), ethyl acetate, 12 h | Deprotection to chiral acid or amine salt | ~90 | >95 |

Synthetic Route via Oxidation and Fluorination

An alternative synthetic approach involves:

Starting from tert-butyl 3-(((benzyloxy)carbonyl)amino)-4-hydroxypiperidine-1-carboxylate , oxidation with Dess-Martin periodinane converts the hydroxyl group to a ketone intermediate.

Subsequent fluorination steps introduce the fluorine atom at the 4-position, followed by amine deprotection and benzyl carbamate formation to yield the benzyl-protected amino-fluoropiperidine.

Purification is achieved by preparative and analytical HPLC, ensuring high purity (>99%) and stereochemical integrity.

This method is useful for preparing the benzyl carbamate-protected intermediate before conversion to the hydrochloride salt.

Benzyl Carbamate Formation

The benzyl carbamate protecting group is introduced by reacting the free amine intermediate with benzyl chloroformate at low temperature (0 °C), typically in an organic solvent such as dichloromethane. This step is crucial for stabilizing the amine functionality during subsequent synthetic manipulations.

Analytical and Characterization Data

NMR Spectroscopy confirms the stereochemistry and purity, with characteristic coupling constants for the fluorine atom (e.g., $$J_{HF} \approx 46.8$$ Hz) and chemical shifts consistent with the (3S,4R) configuration.

Mass Spectrometry (ESI-MS) shows molecular ion peaks consistent with the expected molecular weight plus sodium adducts.

Optical Rotation measurements provide stereochemical confirmation, with specific rotations reported around +48.2° for the (3R,4S) and -45.2° for the (3S,4R) enantiomers in chloroform solution.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride can undergo various chemical reactions:

Reduction: Reduction of the carbonyl group in the carboxylate ester can yield the corresponding alcohol.

Substitution: The benzyl group can be substituted with other functional groups.

Hydrolysis: The ester linkage can be hydrolyzed to form the carboxylic acid.

Common reagents include reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., amines), and acids (for hydrolysis).

Scientific Research Applications

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride has diverse applications:

Medicinal Chemistry: It may serve as a scaffold for designing potential drugs targeting specific receptors.

Biological Studies: Researchers use it to explore interactions with proteins and enzymes.

Industry: It could find applications in agrochemicals or materials science.

Mechanism of Action

The compound’s mechanism of action likely involves binding to specific receptors or enzymes. Further studies are needed to elucidate its precise targets and pathways.

Comparison with Similar Compounds

Key Structural Features and Derivatives

The table below compares the target compound with five analogs based on molecular properties, substituents, and stereochemistry:

Discussion of Structural and Functional Differences

Substituent Effects: Fluorine vs. This may influence receptor binding in drug candidates . Carbamate vs. Carboxylate: The carbamate analog () introduces a urea-like linkage, which could alter metabolic stability but was discontinued, possibly due to synthetic challenges or reduced bioavailability .

Stereochemical Impact :

- The (3S,4R) configuration in the target compound contrasts with the racemic (3R,4S)-rel analog (). Stereospecificity is critical in chiral environments, such as enzyme active sites, where the racemate may exhibit reduced efficacy or off-target effects .

Hydrochloride Salt: The hydrochloride salt in the target compound improves water solubility compared to the non-salt racemate (). This property is advantageous for formulation in aqueous-based pharmaceuticals .

Safety and Handling: Benzyl 4-aminopiperidine-1-carboxylate () lacks thorough toxicological data, whereas the target compound’s safety profile may be better characterized due to its use in regulated pharmaceutical synthesis .

Biological Activity

Benzyl (3S,4R)-3-amino-4-fluoropiperidine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18ClFN2O2, with a molecular weight of approximately 288.74 g/mol. Its structure includes a piperidine ring with amino and fluorine substituents, which are critical for its biological interactions. The stereochemistry at positions 3 and 4 plays a crucial role in determining its activity profile.

This compound has shown potential as an enzyme inhibitor and receptor ligand . Preliminary studies indicate that it may selectively bind to various biological targets, modulating their activity. This selectivity is essential for developing therapeutic agents with reduced side effects.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound demonstrates inhibitory effects on specific enzymes involved in cancer progression and other diseases.

- Receptor Interaction : It interacts with receptors that play a role in cell proliferation and apoptosis resistance.

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including this compound. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of key signaling pathways.

| Study | Cell Line | Mechanism | Results |

|---|---|---|---|

| Granchi et al. (2023) | FaDu hypopharyngeal tumor cells | MAGL inhibition | Enhanced cytotoxicity compared to bleomycin |

| Sekhar et al. (2022) | Murine melanoma | Apoptosis induction | Significant anti-proliferative effects |

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Research indicates that derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases such as Alzheimer's.

| Study | Target Enzyme | Inhibition Type | Findings |

|---|---|---|---|

| Liu et al. (2022) | AChE & BuChE | Dual inhibition | Improved brain exposure and antioxidant properties |

Case Studies

Several case studies have examined the biological activity of similar compounds, providing insights into the potential applications of this compound.

- Antitumor Activity : A study evaluated a related piperidine derivative's ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with the compound.

- Neuroprotective Properties : Another investigation focused on the neuroprotective effects of piperidine derivatives against oxidative stress in neuronal cells, showing promising results in preserving cell viability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.